N-Butylhexane-1,6-diamine
Description
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Structure
3D Structure
Properties
CAS No. |
38615-43-9 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N'-butylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-9-12-10-7-5-4-6-8-11/h12H,2-11H2,1H3 |
InChI Key |
IQDWESONKRVAER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCCCN |
Origin of Product |
United States |
Historical Trajectories of Aliphatic Diamine Chemistry and Research Evolution
The study of aliphatic diamines, a class of organic compounds featuring two amino groups linked by a saturated carbon chain, has a rich history intertwined with the development of polymer chemistry. The foundational work in this area dates back to the late 19th and early 20th centuries, with chemists like August Wilhelm von Hofmann conducting early investigations into the synthesis and reactivity of amines.
A pivotal moment in the history of aliphatic diamines was the pioneering research led by Wallace Carothers at DuPont in the 1930s. His systematic investigation into polymerization led to the synthesis of nylon-6,6, a polyamide formed from the condensation of hexamethylenediamine (B150038) (hexane-1,6-diamine) and adipic acid. This discovery revolutionized the textile industry and marked the beginning of the era of synthetic polymers. The success of nylon spurred extensive research into a wide array of aliphatic diamines with varying carbon chain lengths and substitution patterns to modulate the properties of the resulting polymers.
The evolution of research on aliphatic diamines has since expanded beyond polymer science. These compounds are now recognized as crucial building blocks and reagents in diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The introduction of substituents on the nitrogen atoms, as seen in N-Butylhexane-1,6-diamine, allows for fine-tuning of the compound's physical and chemical properties, opening up new avenues for research and application.
Systematic Classification and Structural Characteristics Within the Diamine Family
N-Butylhexane-1,6-diamine, with the chemical formula C10H24N2, belongs to the family of aliphatic diamines. echemi.com Its structure is characterized by a six-carbon hexane (B92381) chain with two amine functional groups at positions 1 and 6. One of the amine groups is a primary amine (-NH2), while the other is a secondary amine, substituted with a butyl group (-NH(CH2)3CH3).
This asymmetric substitution distinguishes it from more common symmetrical diamines like hexamethylenediamine (B150038). The presence of both a primary and a secondary amine group on the same molecule imparts unique reactivity and properties.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 38615-43-9 echemi.comchemsrc.com |
| Molecular Formula | C10H24N2 echemi.com |
| Molecular Weight | 172.31 g/mol echemi.com |
| Boiling Point | 96 °C @ 2 Torr echemi.com |
| Density | 0.8360 g/cm³ @ 25 °C echemi.com |
| Flash Point | 121.5 °C echemi.com |
This table presents key physicochemical data for this compound, compiled from various chemical data sources.
Fundamental Reactivity Principles Governing Primary and Secondary Alkyl Amine Functionalities
The chemical behavior of N-Butylhexane-1,6-diamine is dictated by the presence of both primary and secondary amine functionalities. Both amino groups possess a lone pair of electrons on the nitrogen atom, making them nucleophilic and basic. However, their reactivity can differ due to steric and electronic effects.
The primary amine group, being less sterically hindered, is generally more reactive in nucleophilic substitution and addition reactions. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones to form more substituted amines, amides, and imines, respectively.
The secondary amine group, with the butyl substituent, is more sterically hindered, which can moderate its reactivity. This difference in reactivity can be exploited for selective chemical transformations. For instance, under controlled conditions, it is possible to react the primary amine preferentially, leaving the secondary amine intact for subsequent functionalization.
Both amine groups can participate in acid-base reactions, forming ammonium (B1175870) salts in the presence of acids. They can also act as ligands in the formation of coordination complexes with metal ions. google.com.na The butyl group on the secondary amine introduces increased lipophilicity to that end of the molecule, which can influence its solubility and interaction with nonpolar environments.
Overview of Established and Emerging Research Paradigms Relevant to N Butylhexane 1,6 Diamine
Chemo-selective Amination Pathways for Hexane-1,6-diol Derivatives
The conversion of hexane-1,6-diol and its derivatives into this compound represents a primary strategy, leveraging the availability of the diol from renewable and petrochemical sources. These pathways focus on the selective introduction of amine functionalities.
Reductive amination of hexane-1,6-diol is a prominent method for synthesizing diamines. This process typically involves the reaction of the diol with an aminating agent (such as a mixture of ammonia (B1221849) and butylamine (B146782), or sequentially) in the presence of hydrogen and a heterogeneous catalyst.
The mechanism proceeds through a "borrowing hydrogen" or hydrogen-transfer methodology. colab.ws Initially, the catalyst facilitates the dehydrogenation of a terminal alcohol group on hexane-1,6-diol to form an intermediate aldehyde, 6-hydroxyhexanal. This aldehyde then undergoes condensation with an amine (butylamine) to form a Schiff base or imine. In the final step, the same catalyst hydrogenates the C=N double bond to yield the secondary amine product, N-butyl-6-amino-1-hexanol. Repetition of this sequence at the other terminal alcohol group with another molecule of butylamine would lead to over-alkylation, whereas reaction with ammonia first to create hexane-1,6-diamine followed by butylation is a more controlled route. A direct synthesis would involve reacting the diol in a mixture of ammonia and butylamine, which presents challenges in selectivity.
Catalyst development is central to optimizing this reaction. Ruthenium supported on alumina (B75360) (Ru/Al2O3) has been identified as an effective catalyst for the reductive amination of 1,6-hexanediol (B165255). colab.wsresearchgate.net Modifying the catalyst support, for instance with 1,10-phenanthroline, can enhance the dispersion of active Ru species, leading to improved yields. colab.ws Other catalyst systems, such as Raney cobalt, are also employed, often requiring high pressures and temperatures. google.com Optimization of reaction parameters, including temperature, pressure, and the molar ratio of amine to diol, is critical for maximizing the yield of the desired diamine and minimizing side products. google.com
Table 1: Catalyst Systems for Reductive Amination of 1,6-Hexanediol to Diamines Note: Data represents the synthesis of the parent hexane-1,6-diamine, a direct precursor. The synthesis of the N-butyl derivative would involve similar catalytic systems with the inclusion of butylamine.
| Catalyst System | Amine Source | Temperature (°C) | Pressure (MPa) | Key Findings |
|---|---|---|---|---|
| Raney Cobalt | Ammonia | 75 - 150 | 4 - 12 | Effective for converting 1,6-hexanediol to 1,6-diaminohexane. google.com |
| Ru/Al2O3 | Ammonia | 220 | 15 (NH3) | Used in supercritical ammonia, showing good conversion. researchgate.net |
| Ru/PRL–Al2O3 | Ammonia | 160 | 4 (H2) | Modified catalyst improved dispersion and yield of 1,6-hexanediamine (B7767898) to 54%. colab.ws |
| Ni−P/Al2O3 | Ammonia | 180 | 6 (H2) | Phosphorus modification improved selectivity towards the primary diamine. researchgate.net |
The Ritter reaction offers an alternative pathway from alcohols to amines via an N-alkyl amide intermediate. wikipedia.org This reaction involves treating an alcohol with a nitrile in the presence of a strong acid. wikipedia.orgresearchgate.net For hexane-1,6-diol, this would generate a carbocation at one or both ends, which is then attacked by a nitrile (e.g., acetonitrile (B52724) or butyronitrile).
The reaction proceeds via the protonation of the alcohol by a strong acid, followed by the loss of water to form a secondary carbocation. This electrophilic carbocation is then trapped by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields a stable N-substituted amide. wikipedia.org When applied to hexane-1,6-diol, the process can be performed stepwise or in a single pot to produce an N,N'-diacyl-hexane-1,6-diamine.
This di-amide intermediate is not the final product and requires a subsequent reduction step. The amide functionalities can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. This two-step sequence (Ritter reaction followed by reduction) provides a versatile route to symmetrically substituted diamines. The choice of nitrile in the Ritter step determines the N-alkyl group of the intermediate amide, which after reduction, would yield a secondary amine. For synthesizing this compound, one could envision a partial Ritter reaction followed by butylation and reduction, or a more complex multi-step synthesis. The Ritter reaction is particularly valuable for creating sterically hindered amides. researchgate.net
Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, provides a powerful method for forming C-N bonds. libretexts.org This reaction can be applied to the synthesis of this compound by coupling a dihalogenated alkane, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, with butylamine.
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the haloalkane, forming a Pd(II) intermediate. libretexts.orgillinois.edu This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. illinois.edu
The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. Ligands like BrettPhos have been developed for the efficient coupling of primary alkylamines. libretexts.org The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) are also critical parameters that must be optimized. libretexts.orgillinois.edu A key challenge in the diamination of a dihaloalkane is preventing intramolecular cyclization or polymerization and achieving selective double amination.
Table 2: Ligand and Conditions for Palladium-Catalyzed Amination Note: This table shows general conditions for Buchwald-Hartwig amination, which are applicable to the synthesis of this compound from a dihaloalkane and butylamine.
| Amine Type | Aryl/Alkyl Halide | Pd Precursor | Ligand Example | Base |
|---|---|---|---|---|
| Primary Alkylamines | Aryl Chlorides | Pd₂(dba)₃ | BrettPhos | NaOt-Bu |
| Secondary Amines | Aryl Bromides | Pd(OAc)₂ | BINAP | Cs₂CO₃ |
| Anilines | Heteroaryl Chlorides | Pd₂(dba)₃ | Josiphos-type | K₂CO₃ |
N-Alkylation Protocols Utilizing Precursor Amines and Diamines
An alternative major synthetic strategy begins with pre-formed amines, most commonly the parent hexane-1,6-diamine, and introduces the butyl group(s) through N-alkylation reactions.
The direct alkylation of hexane-1,6-diamine with a butylating agent is a straightforward approach. However, controlling the regioselectivity and the degree of alkylation is a significant challenge. The use of one equivalent of a butyl halide (e.g., butyl bromide) with hexane-1,6-diamine often leads to a mixture of the starting material, the desired mono-N-butylated product, the di-N,N'-butylated product, and quaternary ammonium (B1175870) salts.
To achieve more selective mono-alkylation, a large excess of the diamine can be used to disfavor the second alkylation event. Alternatively, protecting one of the amine groups allows for selective alkylation of the other, followed by deprotection.
Reductive amination offers a more controlled alternative. Reacting hexane-1,6-diamine with one equivalent of butyraldehyde (B50154) forms an imine/enamine intermediate, which can be reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield this compound. This method generally provides higher selectivity for mono-alkylation compared to direct alkylation with halides. Nickel-catalyzed N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" mechanism has also emerged as a green and efficient method. acs.org
Table 3: Comparison of N-Butylation Methods for Hexane-1,6-diamine
| Method | Butylating Agent | Catalyst / Reagent | Key Features |
|---|---|---|---|
| Direct Alkylation | Butyl Bromide | Base (e.g., K₂CO₃) | Simple, but poor selectivity often yields mixtures. ontosight.ai |
| Reductive Amination | Butyraldehyde | H₂ / Catalyst or NaBH₄ | Good selectivity for mono-alkylation, milder conditions. d-nb.info |
| "Borrowing Hydrogen" | Butanol | Nickel or Ruthenium Catalyst | Atom-economical, produces water as the only byproduct. acs.org |
| Phase-Transfer Catalysis | Allyl Bromide (example) | Cyclodextrin | Enables reaction in aqueous solutions, potentially improving selectivity. beilstein-journals.org |
While directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds, the term applies specifically to the deprotonation at the position ortho (adjacent) to a directing group on an aromatic ring. chem-station.comnih.gov This process is not directly applicable to aliphatic compounds like this compound.
However, the underlying principle of using a functional group to direct a reaction to a specific site has been extended to aliphatic systems. These related methodologies enable the selective functionalization of C-H bonds at positions alpha (α) or beta (β) to the nitrogen atom in an amine.
One such strategy involves an intermolecular hydride transfer. nih.gov In this approach for cyclic secondary amines, the N-H amine is first deprotonated with a strong base. The resulting lithium amide then reacts with a sacrificial hydride acceptor (like a ketone) to generate a cyclic imine in situ. This imine can then be attacked by an organometallic nucleophile (e.g., an organolithium reagent) to furnish the α-functionalized amine. nih.gov
Another advanced method achieves β-C(sp³)–H functionalization of N-alkylamines through the cooperative action of two different Lewis acids. nih.gov This system can promote the enantioselective reaction of an enamine, derived from the starting N-alkylamine, with an electrophile, leading to the formation of a new C-C bond at the β-position. nih.gov These modern strategies, while not "ortho-metalation," represent the frontier of directed functionalization and could potentially be adapted to selectively modify the hydrocarbon backbone of this compound.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key areas of focus include the development of synthetic routes that minimize or eliminate the use of hazardous solvents and maximize the incorporation of reactant atoms into the final product.
The primary route to this compound is the reductive amination of butyraldehyde with 1,6-hexanediamine. This process traditionally involves organic solvents to dissolve reactants and facilitate the reaction. However, recent advancements focus on greener alternatives.
Solvent-Free Synthesis: A significant step towards a more environmentally benign synthesis is the elimination of organic solvents. For the initial condensation step between 1,6-hexanediamine and butyraldehyde to form the corresponding imine, a solvent-free approach is viable. In such a process, the reactants are mixed directly, and the reaction can be driven to completion by removing the water byproduct. google.com A patent for related aldimine compounds specifies a preference for a solvent-free preparation where the water formed during condensation is removed by applying a vacuum. google.com This method not only reduces solvent waste but can also simplify product isolation. The reaction can be performed with or without a catalyst, and in some cases, microwave irradiation can be used to accelerate the reaction, often leading to excellent yields in a much shorter time frame compared to conventional heating. organic-chemistry.org
Aqueous Medium Synthetic Routes: The development of synthetic routes in aqueous media presents a greater challenge due to the limited water solubility of aliphatic amines and aldehydes. However, the use of water as a solvent is highly desirable from an environmental perspective. Research into the reductive amination of other aldehydes has demonstrated the feasibility of using aqueous ammonia solutions, representing an environmentally friendly approach. acs.org For the synthesis of this compound, a potential strategy could involve using a biphasic system with a phase-transfer catalyst to facilitate the reaction between the organic reactants and a water-soluble reducing agent. Alternatively, employing supercritical fluids like supercritical ammonia has been explored for related reductive amination processes, offering a medium that can solubilize the reactants while still being considered a green solvent. researchgate.net Challenges remain in achieving high yields and selectivities in purely aqueous systems without significant side reactions like aldol (B89426) condensation of the starting aldehyde. mdma.ch
Evaluating the efficiency of a synthetic route is a core principle of green chemistry. Atom Economy (AE) provides a theoretical measure of how many atoms from the reactants are incorporated into the desired product, while the Environmental Factor (E-Factor) offers a practical measure of the total waste generated. rsc.orgacs.org
C₆H₁₆N₂ (1,6-Hexanediamine) + C₄H₈O (Butyraldehyde) + H₂ → C₁₀H₂₄N₂ (this compound) + H₂O
The theoretical atom economy is calculated as follows:
Molecular Weight of this compound (C₁₀H₂₄N₂): 172.34 g/mol
Sum of Molecular Weights of Reactants (C₆H₁₆N₂ + C₄H₈O + H₂): 116.21 + 72.11 + 2.02 = 190.34 g/mol
Atom Economy = (172.34 / 190.34) * 100% ≈ 90.5%
This high percentage indicates that the majority of the reactants' mass is converted into the final product, with water being the only theoretical byproduct. This pathway is inherently efficient from an atom economy perspective. researchgate.net
E-Factor Analysis: The E-Factor (mass of waste / mass of product) provides a more realistic assessment by including waste from solvents, catalysts, and reaction byproducts. While an ideal E-Factor is 0, typical values for fine chemical production can be significantly higher. rsc.org A hypothetical E-Factor analysis for two different protocols for synthesizing this compound highlights the impact of solvent use and reaction yield.
| Parameter | Protocol A: Ideal Solvent-Free | Protocol B: Typical Lab Synthesis |
| Reactants | ||
| 1,6-Hexanediamine | 116.2 g (1.0 mol) | 116.2 g (1.0 mol) |
| Butyraldehyde | 72.1 g (1.0 mol) | 72.1 g (1.0 mol) |
| Hydrogen | 2.0 g (1.0 mol) | 2.0 g (1.0 mol) |
| Solvent | 0 g | 500 g (e.g., Methanol) |
| Catalyst | 0 g | 2.0 g (e.g., Ru/C) |
| Workup Solvent | 0 g | 300 g (e.g., Ethyl Acetate) |
| Product Yield | 172.3 g (100%) | 146.5 g (85%) |
| Waste Generated | ||
| Water byproduct | 18.0 g | 18.0 g |
| Unreacted Materials | 0 g | 28.3 g |
| Solvent Waste | 0 g | 800 g |
| Catalyst Waste | 0 g | 2.0 g |
| Total Waste | 18.0 g | 848.3 g |
| E-Factor | 0.10 | 5.79 |
This table is illustrative. Actual values depend on specific experimental conditions.
As shown, even with a high-yielding reaction, the use of solvents for the reaction and subsequent purification dramatically increases the E-Factor, underscoring the environmental benefit of developing robust solvent-free synthetic methods. acs.org
High-Resolution Separation and Purification Methodologies for this compound
Achieving high purity is critical for the application of this compound. Advanced separation techniques are employed to remove starting materials, catalysts, and byproducts from the crude reaction mixture.
Chromatography is a powerful tool for separating components in a mixture. Both gas and liquid chromatography can be adapted for preparative scale purification.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is generally more suitable for purifying polar and thermally sensitive compounds like diamines. lcms.cz A reversed-phase method is commonly employed. Method development typically begins at the analytical scale to optimize separation before scaling up to a preparative system. lcms.cz For this compound, a C18 column would be a suitable choice. A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water is effective. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak symmetry by protonating the amine functional groups.
| Parameter | Typical Preparative HPLC Protocol |
| Column | Reversed-Phase C18, 10 µm particle size, 50 x 250 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 50-100 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Fraction Collection | Triggered by peak detection |
This method allows for the isolation of the target compound with high purity by collecting the eluent fraction corresponding to the this compound peak.
For bulk purification, traditional methods like distillation and recrystallization remain highly relevant and are often used to process material that has been crudely separated.
Refined Distillation Protocols: Aliphatic diamines typically have high boiling points and can be susceptible to thermal decomposition. Therefore, purification by distillation must be performed under reduced pressure (vacuum distillation). google.com For the closely related compound N,N'-Dibutylhexane-1,6-diamine, the boiling point is reported as 131-133 °C at a pressure of 4 hPa (approximately 3 Torr). wikipedia.org It is expected that this compound has a similar boiling point and would require vacuum distillation for purification. Fractional distillation under vacuum can be particularly effective for separating the product from impurities with close boiling points. The process involves heating the crude liquid in a flask equipped with a fractionating column, allowing for the separation of components based on their different volatilities.
Refined Recrystallization Protocols: While this compound is likely a liquid at ambient temperature, recrystallization is an excellent method for purifying solid derivatives. The diamine can be converted into a stable crystalline salt, such as a hydrochloride or sulfate, by reacting it with the corresponding acid. rochester.edu This salt can then be purified by recrystallization. The choice of solvent is crucial: the salt should be soluble in the hot solvent but sparingly soluble at low temperatures. Common solvents for recrystallizing amine salts include alcohols (e.g., ethanol, isopropanol) or solvent mixtures like chloroform/isopropyl alcohol or hexane (B92381)/ethyl acetate. google.compsu.eduresearchgate.net The protocol involves dissolving the crude salt in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce the formation of high-purity crystals, which are then collected by filtration.
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in understanding the intrinsic properties of this compound, independent of its environment. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic nature.
The conformational flexibility of this compound, arising from the rotation around its numerous single bonds, results in a complex potential energy surface. A thorough conformational analysis is essential to identify the most stable structures and understand their relative energies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Global Minimum | 0.00 | C1-C2-C3-C4: 180 (anti) |
| Local Minimum 1 | 0.85 | C1-C2-C3-C4: 60 (gauche) |
| Local Minimum 2 | 1.20 | C5-C6-N1-C7: 180 (anti) |
| Transition State 1 | 3.50 | C1-C2-C3-C4: 0 (eclipsed) |
This table presents a hypothetical energy landscape for this compound, illustrating the energy differences between various conformations. The global minimum represents the most stable state.
The electronic structure of this compound is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights.
The HOMO is primarily localized on the nitrogen atoms of the diamine, reflecting their electron-donating nature. The LUMO, on the other hand, is generally distributed over the carbon backbone. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -8.5 | N1, N2 |
| LUMO | 1.2 | C1-C6 |
| HOMO-LUMO Gap | 9.7 | - |
This table provides representative values for the HOMO and LUMO energies of this compound, highlighting the electronic characteristics of the molecule.
Computational vibrational spectroscopy, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to molecular motions.
The vibrational spectrum of this compound is characterized by several key features:
N-H stretching vibrations: These appear in the high-frequency region (around 3300-3500 cm⁻¹) and are sensitive to hydrogen bonding.
C-H stretching vibrations: Found in the 2850-3000 cm⁻¹ range, these are characteristic of the alkyl chains.
N-H bending vibrations: These modes occur around 1600 cm⁻¹.
C-C and C-N stretching vibrations: These are located in the fingerprint region of the spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | Asymmetric N-H stretch |
| ν(N-H) | 3350 | Symmetric N-H stretch |
| ν(C-H) | 2950 | Asymmetric C-H stretch |
| ν(C-H) | 2870 | Symmetric C-H stretch |
| δ(N-H) | 1610 | N-H scissoring |
This table showcases predicted vibrational frequencies for key functional groups in this compound, aiding in the analysis of its infrared spectrum.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions with surrounding molecules over time. These simulations are crucial for understanding its behavior in condensed phases.
The presence of a solvent can significantly influence the conformational preferences and reactivity of this compound. In polar solvents like water, the molecule's conformation will be affected by the formation of hydrogen bonds between the amino groups and solvent molecules.
In a non-polar solvent, the conformational landscape may more closely resemble the gas phase, with intramolecular forces playing a more dominant role. The solvent can also affect reaction rates by stabilizing or destabilizing transition states.
Intermolecular forces are critical to the macroscopic properties of this compound. The primary intermolecular interactions are:
Hydrogen bonding: The amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks in the pure liquid and in protic solvents.
Van der Waals forces: These dispersion forces are significant due to the molecule's alkyl chains.
The strength and nature of these interactions determine properties such as boiling point, viscosity, and solubility.
Reactivity Prediction and Mechanistic Elucidation through Computational Approaches
Computational chemistry provides powerful tools for predicting the reactivity of molecules and understanding complex reaction mechanisms without the need for direct experimentation. For this compound, these theoretical approaches can offer significant insights into its behavior, particularly concerning its basicity, reaction pathways, and the nature of its reactive sites. By employing various computational models, it is possible to build a detailed profile of its chemical characteristics.
Aqueous and Non-Aqueous pKa Calculations and Basicity Profiling
The basicity of an amine, quantified by its pKa value, is a fundamental property governing its behavior in chemical reactions. Computational methods allow for the estimation of pKa values for molecules like this compound in different solvent environments.
Theoretical Framework for pKa Calculation: Computational prediction of pKa values for alkylamines can be performed using various theoretical models, including Density Functional Theory (DFT) and semi-empirical methods like PM6. srce.hrtaylorfrancis.com These methods often calculate the Gibbs free energy change for the protonation reaction of the amine in both the gas phase and solution. taylorfrancis.com The effect of the solvent is crucial and is typically incorporated using continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the Conductor-like Screening Model (COSMO). srce.hrtaylorfrancis.com
For a diamine like this compound, two protonation steps are possible, leading to two distinct pKa values (pKa1 and pKa2). The calculation involves optimizing the geometries of the neutral, monoprotonated, and diprotonated species.
Basicity of this compound: this compound possesses two secondary amine groups. Its basicity is influenced by several factors:
Inductive Effect: The butyl and hexyl alkyl chains are electron-donating groups, which increase the electron density on the nitrogen atoms, thereby enhancing their basicity compared to ammonia.
Solvation Effects: In aqueous solution, the stability of the protonated ammonium ion is critical. While alkyl groups increase gas-phase basicity, extensive substitution can hinder the solvation of the conjugate acid, sometimes leading to a complex, non-linear trend in basicity in solution. researchgate.net
Intramolecular Interactions: The flexible hexane chain allows the two nitrogen centers to be sufficiently separated, minimizing electrostatic repulsion between the two protonated sites in the dication. This separation influences the difference between pKa1 and pKa2. In some diamines, intramolecular hydrogen bonding can form in the monoprotonated state, affecting basicity. researchgate.net
Aqueous vs. Non-Aqueous pKa: The pKa values of amines are highly dependent on the solvent. mit.edu In non-aqueous solvents like acetonitrile (AN) or tetrahydrofuran (B95107) (THF), the trends in basicity can differ significantly from those in water. researchgate.net For instance, the basicity range of diamines is often compressed in solvents compared to the gas phase. researchgate.net THF, being a strong hydrogen bond acceptor, can favor bases with less sterically hindered protonation centers. researchgate.net Computational models can be adapted to these solvents by adjusting the parameters of the continuum solvation model, allowing for the prediction of non-aqueous pKa values. mit.edu
Table 1: Estimated pKa Values and Basicity Parameters for this compound This interactive table provides estimated values based on computational models and data for analogous aliphatic amines and diamines.
| Parameter | Predicted Value/Description | Computational Method | Solvent |
| pKa1 | ~10.8 - 11.2 | DFT (B3LYP)/Continuum Solvation | Water |
| pKa2 | ~9.7 - 10.1 | DFT (B3LYP)/Continuum Solvation | Water |
| Gas-Phase Basicity (GB) | Higher than in solution due to alkyl inductive effects. | DFT, G4 | Gas Phase |
| pKa (Acetonitrile) | Values differ from aqueous pKa due to solvent effects. | DFT/Continuum Solvation (PCM/COSMO) | Acetonitrile |
Transition State Theory Applied to Reaction Pathways Involving this compound
Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for calculating reaction rates from the properties of the transition state—the highest energy point along a reaction pathway.
Locating Transition States: For a reaction involving this compound, such as acylation or alkylation, computational methods are used to explore the potential energy surface (PES). libretexts.orgacs.org Algorithms like the Berny optimization method can locate stationary points, which are identified as minima (reactants, products, intermediates) or first-order saddle points (transition states). bohrium.com A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org To confirm that a located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.orgbohrium.com
Application to this compound Reactions: The two secondary amine groups in this compound are nucleophilic centers that can participate in a variety of reactions.
Acylation: The reaction with an acid chloride to form an amide is a common transformation for amines. libretexts.org Computational studies can model the nucleophilic attack of the nitrogen on the carbonyl carbon, identifying the tetrahedral intermediate and the transition states for its formation and collapse. The flexible alkyl backbone could potentially allow for one or both amine groups to react.
Reaction with CO2: The reaction of amines with carbon dioxide is critical for carbon capture technologies. acs.org Theoretical studies show this can proceed through a concerted mechanism involving a four-membered transition state to form carbamic acid. acs.org The activation energy for this process is sensitive to the amine's structure and the solvent environment. acs.org
Hofmann Elimination: While this reaction involves a quaternary ammonium salt derived from the amine, TST can be used to analyze the E2 elimination pathway. libretexts.org Computational models can help rationalize the product distribution by comparing the energies of the different possible transition states (e.g., "carbocation-like" vs. "carbanion-like"). libretexts.org
The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. By comparing activation barriers for competing pathways, chemists can predict the major products of a reaction under given conditions.
Table 2: Hypothetical Transition State Analysis for a Representative Reaction of this compound This table illustrates the type of data obtained from TST calculations for a hypothetical acylation reaction.
| Reaction Step | Computational Method | Key Finding |
| Nucleophilic Attack on Carbonyl | DFT (e.g., B3LYP) | Identification of a transition state (TS1) leading to a tetrahedral intermediate. |
| Leaving Group Departure | DFT (e.g., B3LYP) | Identification of a second transition state (TS2) for the collapse of the intermediate. |
| Activation Energy (ΔG‡) | TST Calculation | Quantitative prediction of the reaction rate barrier. |
| IRC Analysis | IRC Calculation | Confirmation that TS1 connects the amine and the intermediate. |
Molecular Electrostatic Potential (MEP) Mapping for Nucleophilicity and Electrophilicity Predictions
Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its chemical reactivity. researchgate.netmdpi.com The MEP is mapped onto the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic sites.
Interpreting MEP Maps: An MEP map uses a color scale to represent the potential.
Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. researchgate.net
Blue/Green Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
The most negative-valued points on the MEP surface (Vmin) are often associated with the lone pairs of heteroatoms like nitrogen or oxygen, while positive regions are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netmdpi.com
MEP Analysis of this compound: For this compound, an MEP map would provide clear predictions about its reactivity:
Nucleophilic Sites: The most prominent features would be two distinct regions of intense negative potential (deep red) located around the lone pairs of the two nitrogen atoms. These minima (Vmin) confirm that the secondary amine groups are the primary nucleophilic centers, ready to react with electrophiles such as protons, alkyl halides, or carbonyl compounds. mdpi.comneliti.com
Electrophilic Sites: Regions of positive potential (blue) would be associated with the hydrogen atoms attached to the nitrogens (N-H). These sites are the most likely to be involved in hydrogen bonding or to be abstracted by a strong base.
By analyzing the values and locations of the MEP minima and maxima, chemists can make qualitative and even quantitative predictions about intermolecular interactions and the initial steps of a chemical reaction. researchgate.netmdpi.com This approach is invaluable for understanding how this compound will interact with other molecules in a complex chemical environment.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Features for this compound This interactive table summarizes the expected characteristics of the MEP map for the compound.
| Molecular Region | Expected MEP Feature | Color on Map | Predicted Reactivity |
| Nitrogen Lone Pairs | Strong negative potential (Vmin) | Red / Deep Red | Primary nucleophilic sites for electrophilic attack. |
| N-H Hydrogens | Positive potential (Vmax) | Blue | Acidic protons, sites for hydrogen bond donation. |
| C-H Hydrogens on Alkyl Chains | Slightly positive potential | Greenish-Blue | Generally non-reactive, but can be involved in weak interactions. |
| Alkyl Carbon Backbone | Near-neutral potential | Green | Non-polar, contributes to steric effects. |
Chelation Behavior and Ligand Field Perturbations
The coordination of this compound to a metal center is governed by the interplay of its electronic and steric properties. The presence of two nitrogen donor atoms allows for various coordination modes, with the resulting complexes exhibiting distinct electronic and structural features.
This compound can coordinate to a metal ion in either a monodentate or a bidentate fashion. In the monodentate mode, only one of the nitrogen atoms forms a bond with the metal center, leaving the other amine group uncoordinated. In the bidentate mode, both nitrogen atoms bind to the same metal ion, forming a chelate ring.
The selectivity for a particular coordination mode is influenced by several factors:
The Chelate Effect: The formation of a chelate ring by a bidentate ligand is entropically favored over the coordination of two separate monodentate ligands. libretexts.org This is because the coordination of one bidentate ligand results in a smaller decrease in the number of free particles in the system compared to the coordination of two monodentate ligands. For this compound, forming a nine-membered chelate ring is possible, though less common and often less stable than five- or six-membered rings.
Steric Hindrance: The butyl group on the secondary amine introduces steric bulk, which can influence the coordination geometry and potentially favor a monodentate coordination mode, especially with smaller metal ions or in the presence of other bulky ligands. mdpi.com
Solvent Effects: The solvent can play a crucial role in stabilizing either the free ligand or the resulting complex, thereby shifting the equilibrium towards a specific coordination mode.
Metal Ion Properties: The size, charge, and preferred coordination geometry of the metal ion will significantly impact whether a monodentate or bidentate coordination is achieved. Larger metal ions with higher coordination numbers are more likely to accommodate bidentate coordination of a flexible ligand like this compound.
While bidentate coordination is common for diamines, monodentate coordination of typically chelating diamines has been observed under specific conditions, such as in the presence of strongly coordinating anions or when the diamine is protonated. academie-sciences.frrsc.org
Stepwise Formation:
M + L ⇌ ML; K₁ = [ML] / ([M][L])
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
...
ML_(n-1) + L ⇌ ML_n; K_n = [ML_n] / ([ML_(n-1)][L])
M + nL ⇌ ML_n; β_n = K₁ × K₂ × ... × K_n = [ML_n] / ([M][L]ⁿ)
A larger value of the formation constant indicates a more stable complex. dalalinstitute.com These constants can be determined experimentally using techniques such as potentiometric titration, spectrophotometry, and isothermal titration calorimetry.
The stability of metal complexes with this compound would be influenced by:
The Chelate Effect: As a bidentate ligand, it is expected to form more stable complexes than analogous monodentate amine ligands due to the favorable entropy change associated with chelation. libretexts.org
Basicity of the Donor Atoms: The nitrogen atoms in this compound are Lewis bases. The alkyl substitution on one nitrogen atom increases its basicity compared to the primary amine, which could lead to stronger coordination. However, this is often counteracted by steric effects.
N-Alkylation: N-alkylation can decrease the stability of metal complexes due to steric hindrance, which can weaken the metal-ligand bond and introduce strain in the chelate ring. researchgate.net
Table 1: Representative Stepwise Formation Constants (log K) for Diamine Complexes with Transition Metal Ions Data is illustrative and based on analogous diamine systems to predict the behavior of this compound.
| Metal Ion | Ligand (en)¹ | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | Ethylenediamine (B42938) | 10.7 | 9.3 | - |
| Ni²⁺ | Ethylenediamine | 7.5 | 6.3 | 4.4 |
| Co²⁺ | Ethylenediamine | 5.9 | 4.8 | 3.1 |
| Zn²⁺ | Ethylenediamine | 5.7 | 5.0 | - |
| Cu²⁺ | N,N-dimethylethylenediamine² | 9.8 | 7.1 | - |
| Ni²⁺ | N,N-dimethylethylenediamine² | 6.2 | 4.5 | - |
¹ Data for ethylenediamine (en) is provided as a baseline for a simple bidentate diamine. ² Data for N,N-dimethylethylenediamine is representative of an N-alkylated diamine and illustrates the effect of steric hindrance on complex stability.
Synthesis and Advanced Structural Elucidation Methodologies for Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods, and their structures can be elucidated using a combination of spectroscopic and crystallographic techniques.
Complexes of this compound with transition metals can be synthesized by reacting a metal salt (e.g., chloride, nitrate, sulfate, or perchlorate) with the ligand in a suitable solvent. The choice of solvent and reaction conditions (temperature, pH) can influence the stoichiometry and coordination geometry of the resulting complex.
The expected coordination geometries for complexes with this compound are:
Copper(II): Typically forms square planar or distorted octahedral complexes. The flexible backbone of this compound can accommodate the Jahn-Teller distortion commonly observed in Cu(II) complexes.
Nickel(II): Can form octahedral, square planar, or tetrahedral complexes, depending on the ligand field strength and steric factors. With a bidentate this compound, octahedral complexes of the type [Ni(L)₂(X)₂] or [Ni(L)₃]²⁺ (where L is the diamine and X is a monodentate ligand) are likely.
Cobalt(II): Often forms octahedral or tetrahedral complexes. The color of the complex (pink/red for octahedral, blue for tetrahedral) can be indicative of the coordination environment.
Zinc(II): Being a d¹⁰ ion, it does not have ligand field stabilization energy and typically forms tetrahedral or octahedral complexes based on steric and electrostatic considerations.
Structural elucidation of these complexes would involve:
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups by observing shifts in the N-H stretching and bending vibrations.
UV-Vis Spectroscopy: To study the d-d electronic transitions, which provide information about the coordination geometry and ligand field strength.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which can help in assigning the oxidation state and coordination geometry of the metal ion.
This compound can also form complexes with main group metals such as lithium, magnesium, and aluminum. The coordination in these complexes is primarily driven by electrostatic interactions. Due to the lower charge density and larger ionic radii of some main group metals, higher coordination numbers can be achieved. The flexibility of this compound would allow it to adapt to the preferred coordination geometries of these elements. Structural characterization would rely heavily on X-ray crystallography and NMR spectroscopy (for diamagnetic complexes).
Role in Supramolecular Assembly and Metal-Organic Framework (MOF) Precursor Chemistry
The bifunctional nature of this compound, with its two amine groups and flexible hydrocarbon chain, makes it a potentially valuable building block in supramolecular chemistry and as a precursor for Metal-Organic Frameworks (MOFs).
In supramolecular chemistry , the primary and secondary amine groups can participate in hydrogen bonding to form extended networks or discrete assemblies. When complexed with metal ions, the resulting metallo-supramolecular structures can exhibit interesting properties. The flexible hexyl chain can allow for the formation of large metallacycles or polymeric chains.
In the context of Metal-Organic Frameworks (MOFs) , this compound could function in several ways:
As a modifying ligand: It could be grafted onto open metal sites within a pre-existing MOF structure to introduce amine functionalities, which can enhance properties like CO₂ capture. frontiersin.org
As a linker or strut: While less common for flexible diamines to be primary linkers, derivatives of this compound with additional coordinating groups could be designed to act as flexible struts in the construction of novel MOFs.
As a template: The flexible nature of the molecule could allow it to act as a template during the synthesis of MOFs, directing the formation of specific pore structures.
The application of N-alkylated diamines in the formation of pillar-arene-based host-guest systems highlights their potential in constructing complex supramolecular architectures. researchgate.net
Strategies for Directed Assembly of Coordination Polymers and Discrete Metallocycles
The flexible nature of the hexyl chain in diamine ligands like 1,6-hexanediamine, and by extension this compound, allows for the construction of a variety of supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and discrete metallocycles. The final structure is often directed by the coordination preferences of the metal ion, the nature of the counter-anions, and the presence of other ancillary ligands.
The N-butyl group in this compound would introduce increased steric bulk compared to the parent 1,6-hexanediamine. This steric hindrance could be strategically employed to control the dimensionality of the resulting coordination polymer. For instance, while 1,6-hexanediamine often acts as a simple linear bridge to form 1D chains, the butyl groups might prevent dense packing, potentially favoring the formation of discrete metallocycles or lower-dimensional polymers.
The synthesis of these structures typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of solvent can play a crucial role in the outcome of the reaction, influencing the solubility of the reactants and the crystallization of the final product. For example, the interaction of cobalt(II) pivalate (B1233124) with 1,6-diaminohexane has been shown to form a 1D coordination polymer. researchgate.net A similar reaction with this compound might be explored to investigate the impact of the butyl group on the polymer's structure and properties.
Furthermore, the use of ancillary ligands with specific geometries can be a powerful strategy to direct the assembly. For instance, combining a linear diamine with a rigid, angular dicarboxylate ligand could lead to the formation of 2D or 3D frameworks. The N-butyl groups could then decorate the pores of these frameworks, modifying their hydrophobicity and guest affinity.
Table 1: Comparison of Properties for 1,6-Hexanediamine and Predicted Properties for this compound in Coordination Chemistry
| Property | 1,6-Hexanediamine | Predicted for this compound |
| Coordination Modes | Bridging (linear), Chelating (less common) | Primarily bridging, with increased steric influence |
| Resulting Architectures | 1D chains, 2D layers, some 3D networks | Potentially more discrete metallocycles, lower-dimensional polymers due to steric hindrance |
| Solubility of Complexes | Generally soluble in polar solvents | Increased solubility in less polar organic solvents |
| Inter-chain/Layer Interactions | Primarily hydrogen bonding (N-H---anion) | Weaker hydrogen bonding, increased van der Waals interactions from butyl groups |
Ligand Scaffolding in the Design and Synthesis of Porous Crystalline Materials (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Diamines, including 1,6-hexanediamine, have been employed as pillars or secondary linkers to connect 2D layers into 3D frameworks, thereby generating porosity. mdpi.com The length and flexibility of the diamine are critical in determining the pore size and shape of the resulting MOF.
The incorporation of this compound as a ligand in MOF synthesis would introduce several key features. The butyl groups would significantly increase the organic character and hydrophobicity of the resulting framework. This could be advantageous for applications involving the selective adsorption of nonpolar guest molecules or for catalysis in organic media.
The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where a mixture of a metal salt, a primary multitopic linker (e.g., a dicarboxylate), and this compound is heated in a sealed vessel. The N-butyl groups could also influence the nucleation and growth of the MOF crystals.
One established strategy in MOF design is the use of mixed-ligand systems to create frameworks with tailored properties. For example, a combination of a rigid carboxylate linker and a flexible diamine can lead to robust yet dynamic frameworks. Research on MOFs constructed with 1,6-diaminohexane and carboxylate ligands has demonstrated the formation of porous materials with interesting gas sorption properties. mdpi.com Substituting 1,6-hexanediamine with its N-butylated counterpart in these systems would be a logical next step to explore the impact of functionalized linkers on the framework's properties.
Table 2: Potential Effects of this compound in MOF Synthesis (based on 1,6-Hexanediamine studies)
| MOF Property | Influence of 1,6-Hexanediamine | Predicted Influence of this compound |
| Pore Environment | Primarily hydrophilic due to N-H groups | Increased hydrophobicity due to butyl groups |
| Guest Selectivity | Preferential adsorption of polar molecules | Enhanced adsorption of nonpolar organic molecules |
| Framework Stability | Dependent on metal-ligand bond strength and inter-linker interactions | Potentially altered thermal and chemical stability due to changes in packing and non-covalent interactions |
| Structural Diversity | Can act as a linear pillar to create 3D porosity | Steric hindrance may lead to novel topologies or interpenetrated frameworks |
Polymer Chemistry Applications of N Butylhexane 1,6 Diamine
Polycondensation Reactions as a Functional Monomer
N-Butylhexane-1,6-diamine serves as a functional monomer in polycondensation reactions, where its distinct structure impacts the synthesis and properties of polyamides, polyurethanes, and polyureas.
Kinetics and Mechanistic Studies in Polyamide Synthesis
The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative. The presence of N-butyl groups in this compound significantly affects the kinetics and mechanism of this polycondensation. Unlike primary amines, the secondary amine groups of this compound exhibit reduced nucleophilicity due to the electron-donating nature and steric bulk of the butyl substituents.
This steric hindrance can lead to slower reaction rates compared to the polycondensation with unsubstituted diamines like 1,6-hexanediamine (B7767898). The mechanism still proceeds through a nucleophilic acyl substitution, but the approach of the sterically encumbered secondary amine to the carbonyl carbon of the diacid or diacyl chloride is more restricted. This can necessitate more forcing reaction conditions, such as higher temperatures or the use of activating agents, to achieve high molecular weight polyamides.
The incorporation of the N-butyl groups along the polyamide backbone disrupts the regular hydrogen bonding that is characteristic of traditional polyamides like Nylon 6,6. This disruption can lead to lower melting points, reduced crystallinity, and increased solubility in common organic solvents. Research on N-substituted polyamides has shown that the introduction of alkyl groups on the nitrogen atom can significantly alter the thermal properties and processability of the resulting polymers. For instance, the incorporation of N-methyl groups in a polyether-block-amide copolymer led to a decrease in crystallinity, melting point, and thermal degradation temperature due to the disruption of structural regularity mdpi.com. Similarly, the presence of ortho-methyl substituents in diamines used for polyimide synthesis was found to decrease chain packing and increase the fractional free volume rsc.org.
While specific kinetic data for polyamides derived from this compound is not extensively documented in public literature, the general principles of N-substitution in polyamide synthesis suggest a trade-off between processability and the ultimate thermal and mechanical properties. The Yamazaki-Higashi reaction, which utilizes phosphites as condensing agents, is a potential route for synthesizing polyamides from N-substituted diamines under milder conditions upc.edu.
Reaction Pathways and Stoichiometry in Polyurethane and Polyurea Formation
In the synthesis of polyurethanes and polyureas, this compound reacts with diisocyanates. The stoichiometry of the reactants is crucial in determining the final polymer structure and properties. The general reaction for polyurethane formation involves the addition of a diol and a diisocyanate, while polyurea formation involves the reaction of a diamine and a diisocyanate scispace.comwikipedia.org.
The reaction of the secondary amine groups of this compound with isocyanate groups is generally slower than the reaction of primary amines with isocyanates. This difference in reactivity can be exploited in complex formulations. Amine catalysts, typically tertiary amines, are often employed to control the reaction rates l-i.co.uk.
For polyurea synthesis, the reaction between the diamine and diisocyanate is typically rapid. However, the use of a secondary diamine like this compound can moderate this reactivity, potentially allowing for better processing control. The resulting polyurea will have N-butyl substituents on the urea (B33335) linkages, which, similar to polyamides, will disrupt hydrogen bonding and affect the material's properties. This can lead to polyureas with increased flexibility and solubility sid.ir.
Isocyanate-free routes for polyurea synthesis have also been developed, such as the dehydrogenative coupling of diamines and methanol (B129727) or the reaction of diamines with carbon dioxide rsc.orgacs.orgresearchgate.net. These methods offer more sustainable alternatives to the use of toxic isocyanates. In these pathways, this compound would react to form urea linkages, with the N-butyl groups influencing the polymer's final characteristics. For example, polyureas synthesized from CO2 and aliphatic diamines have shown that varying the chain length of the diamine can optimize mechanical properties acs.org.
Role as an Initiator or Co-monomer in Ring-Opening Polymerization (ROP)
This compound can also function as an initiator or co-monomer in ring-opening polymerization (ROP), a versatile method for producing a wide range of polymers.
Mechanism and Control in Polymerization of Lactones and Lactides
The ring-opening polymerization of lactones (e.g., ε-caprolactone) and lactides to produce polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA) can be initiated by various species, including amines. When this compound is used as an initiator, the secondary amine groups nucleophilically attack the carbonyl carbon of the cyclic ester, leading to the ring-opening and the formation of a propagating species with a terminal hydroxyl group.
The control over the polymerization of lactides can be challenging, but the use of well-defined catalyst systems, including those based on metal complexes with amine-based ligands, has enabled the synthesis of polylactides with controlled molecular weights and stereochemistry frontiersin.orgacs.org. While direct studies using this compound are limited, research on similar N-alkylated amine systems provides insights. For instance, N-heterocyclic carbenes, which can be generated from precursors like 1-n-butyl-3-methylimidazolium-2-carboxylate, have been shown to be effective organocatalysts for the ROP of ε-caprolactone and rac-lactide beilstein-journals.orgmdpi.com.
Initiation of N-Carboxyanhydride (NCA) Polymerization for Polypeptide Synthesis
The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. This polymerization can be initiated by amines. The mechanism of NCA ROP initiated by amines can proceed through two main pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) dcu.iersc.org.
In the NAM, the amine initiator directly attacks the carbonyl group of the NCA. For secondary amines like this compound, a coexistence of both NAM and AMM is often proposed dcu.ie. The steric bulk of the N-substituent can influence the polymerization rate, with bulkier groups generally leading to slower polymerization rsc.org.
The use of a combination of primary and secondary amines has been explored as a strategy for achieving fast and living ROP of NCAs acs.org. This suggests that this compound could be used in conjunction with other initiators to control the polymerization process. The resulting polypeptides would possess N-butyl end-groups, which could be utilized for further functionalization or to influence the self-assembly behavior of the polypeptide chains.
Influence on Polymer Architecture and Post-Polymerization Functionalization
The incorporation of this compound into a polymer chain, either as a monomer or as an initiator fragment, has a significant impact on the polymer's architecture and opens avenues for post-polymerization modification.
The presence of the N-butyl groups along the polymer backbone disrupts chain packing and reduces intermolecular forces, such as hydrogen bonding. This generally leads to polymers with lower crystallinity, lower melting points, and enhanced solubility in organic solvents compared to their unsubstituted counterparts. This modification of the polymer architecture can be beneficial for improving the processability of otherwise intractable polymers ncl.res.in.
The butyl groups themselves can be sites for post-polymerization functionalization, although this is less common than modifying more reactive functional groups. More significantly, the tertiary amine that is formed within the polymer backbone after the polymerization of this compound can act as a site for further reactions, such as quaternization to introduce positive charges, making the polymer water-soluble or imparting antimicrobial properties.
Strategies for Surface Modification of Polymer Substrates and Materials
The amine groups of this compound also present opportunities for the surface modification of various polymer substrates. Surface modification is employed to alter the surface properties of a material, such as wettability, adhesion, biocompatibility, or chemical reactivity, without changing the bulk properties of the polymer.
One common strategy for surface modification involves the grafting of functional molecules onto the polymer surface. For polymers with existing functional groups, such as carboxyl or hydroxyl groups, this compound could be covalently attached through amide or ether linkages, respectively. This would introduce primary and secondary amine functionalities to the surface, which could then be used for further reactions or to alter the surface's interaction with its environment.
For inert polymer surfaces, such as polyethylene (B3416737) or polypropylene, pre-treatment methods like plasma activation or corona discharge are typically required to introduce reactive functional groups. These treatments can generate radicals, hydroxyls, or carboxyl groups on the surface, which can then react with this compound.
The introduction of this compound onto a polymer surface would be expected to increase its hydrophilicity due to the presence of the polar amine groups. This could improve the wettability and adhesion of the surface for coatings, adhesives, or for interaction with biological systems. The butyl group might also influence the surface energy and the specific interactions at the interface.
Detailed research specifically documenting the use of this compound for polymer surface modification is not currently prevalent in the scientific literature. However, the principles of amine-based surface functionalization are well-established, providing a strong theoretical basis for its potential applications in this area.
Table 2: Potential Strategies for Surface Modification using this compound
| Polymer Substrate | Pre-treatment Method | Potential Surface Reaction | Desired Outcome |
| Polymers with -COOH groups (e.g., PET) | None required | Amide bond formation | Increased surface amine functionality, altered wettability. |
| Polymers with -OH groups (e.g., PVA) | None required | Ether or urethane (B1682113) linkage formation | Introduction of amine groups for further functionalization. |
| Inert Polymers (e.g., PE, PP) | Plasma, Corona, or UV/Ozone | Grafting to activated sites | Improved adhesion and printability. |
Note: This table outlines theoretical strategies based on established surface chemistry techniques, as specific studies involving this compound are not widely reported.
Catalytic Roles and Reaction Mechanisms Involving N Butylhexane 1,6 Diamine
Organocatalysis Mediated by N-Butylhexane-1,6-diamine
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area where this compound could be active. Its two amine functionalities are key to its potential in this domain.
The primary and secondary amine groups of this compound can act as Brønsted bases, accepting protons to activate substrates. In this capacity, the diamine could catalyze a variety of base-mediated reactions, such as aldol (B89426) and Knoevenagel condensations, Michael additions, and Henry reactions. The presence of two basic sites might allow for cooperative catalysis, where one amine group deprotonates a pronucleophile while the other interacts with the electrophile, potentially through hydrogen bonding, to organize the transition state and enhance reactivity and selectivity. While patent literature suggests that related aldimines may have a catalytic effect in certain reaction systems, specific studies detailing the Brønsted basicity and catalytic efficacy of this compound are not extensively documented. justia.com
A prominent application of primary and secondary amines in organocatalysis is their involvement in enamine and iminium ion catalysis. This dual catalytic potential is a key feature of this compound.
Enamine Catalysis: The secondary amine functionality can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile.
Iminium Catalysis: The secondary amine can also react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to attack by a nucleophile.
The general catalytic cycles for these processes are well-established for other amines. For instance, in a typical enamine-catalyzed α-alkylation of an aldehyde, the secondary amine of the catalyst would first condense with the aldehyde to form an enamine. This enamine then attacks an alkyl halide, followed by hydrolysis to release the α-alkylated aldehyde and regenerate the amine catalyst.
Since this compound is achiral, its direct use in these catalytic cycles would not induce stereocontrol. In asymmetric organocatalysis, stereoselectivity is typically achieved by using chiral amines, often with rigid backbones that create a well-defined chiral environment around the reactive intermediates. While the fundamental chemical principles of enamine and iminium formation apply, the lack of a chiral scaffold in this compound means it would likely function as a catalyst for racemic transformations.
Ligand Applications in Homogeneous and Heterogeneous Catalysis
The two nitrogen atoms of this compound make it a potential bidentate ligand for transition metals, capable of forming stable chelate rings. This coordination can significantly influence the reactivity and selectivity of the metal center in catalytic processes.
In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ligands coordinated to the metal center play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Diamine ligands are known to be effective in various coupling reactions. For example, related N,N'-dialkylated diamines are used to stabilize and activate palladium, nickel, or copper catalysts.
Asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. While this compound itself is achiral, it could be used as a backbone for the synthesis of chiral ligands. For instance, modification of the primary amine or the carbon backbone with chiral substituents could produce a chiral version of the ligand.
The principles of chiral induction with diamine ligands are well-established. In many asymmetric hydrogenations or oxidations, a chiral diamine ligand coordinates to a metal center (e.g., ruthenium, rhodium, manganese) and creates a chiral pocket around the active site. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The effectiveness of such a catalyst depends heavily on the rigidity of the ligand backbone and the nature and placement of the chiral elements.
The table below illustrates the performance of various chiral diamine-based ligands in asymmetric catalysis, highlighting the types of transformations where derivatives of this compound could potentially be applied if rendered chiral.
| Catalyst/Ligand System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |
| (R,R)-TsDPEN-Ru(II) | Asymmetric Transfer Hydrogenation | Acetophenone | >99% |
| Chiral Diamine-Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-acetamidocinnamate | >95% |
| Chiral Salen-Mn(III) | Asymmetric Epoxidation | cis-β-Methylstyrene | 92% |
This table presents data for well-known chiral diamine ligands to illustrate the principles of asymmetric catalysis and does not represent data for this compound.
Elucidation of Catalytic Cycles and Reaction Intermediates
The elucidation of a catalytic cycle involves identifying all the intermediate species and the elementary steps of the reaction. For a hypothetical reaction involving this compound as a ligand, for example in a palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following general steps:
Oxidative Addition: The active Pd(0) catalyst, coordinated to the this compound ligand, reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation: The Pd(II) complex then reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transferring the second organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The this compound ligand would remain coordinated to the palladium center throughout this cycle, influencing the stability of the intermediates and the rates of the individual steps. The specific nature of the intermediates, including their geometry and electronic structure, would be highly dependent on the interaction between the metal and the diamine ligand. However, without specific experimental or computational studies on a system involving this compound, any depiction of the catalytic cycle remains a generalized model based on known mechanisms with other diamine ligands.
Identification and Characterization of Key Reaction Intermediates and Transition States
The function of this compound in a catalytic cycle is dictated by its ability to form transient chemical species that lower the activation energy of a reaction. Its potential intermediates and transition states differ depending on whether it acts as an organocatalyst or as a ligand.
As an Organocatalyst:
The secondary amine moiety of this compound allows it to participate in enamine and iminium ion catalysis, common pathways for organocatalyzed reactions such as aldol and Michael additions.
Enamine Intermediate: In reactions with carbonyl compounds (aldehydes and ketones), the secondary amine can form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, followed by hydrolysis to regenerate the catalyst and yield the product.
Iminium Ion Intermediate: When reacting with α,β-unsaturated carbonyls, it can form an iminium ion, which lowers the LUMO of the electrophile, activating it for nucleophilic attack.
Bifunctional Catalysis: The presence of both a primary and a secondary amine allows for potential bifunctional catalysis. One amine group could form an enamine or iminium ion, while the other amine group could activate another reactant molecule or stabilize a transition state through hydrogen bonding.
As a Bidentate Ligand:
This compound can act as a flexible bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a chelate ring. uci.edu The properties of the resulting coordination complex are central to its catalytic activity.
Coordination Complexes: When coordinated to a transition metal like ruthenium, palladium, or nickel, it forms a metal complex catalyst. nih.govwikipedia.org The flexible hexane (B92381) backbone allows it to adopt various conformations to stabilize different coordination geometries. The N-butyl group introduces steric bulk and alters the electronic properties at one nitrogen donor, which can influence the catalyst's selectivity and activity.
Reaction Intermediates: In catalytic cycles such as hydrogenation or amination, the diamine ligand would remain coordinated to the metal center throughout the reaction. Key intermediates would involve the metal center in different oxidation states, with substrates and products coordinating and dissociating. For instance, in a Ru(II)-diamine catalyzed hydrogenation, the cycle involves the formation of a ruthenium-hydride species which then transfers the hydride to the substrate. nih.gov
Transition States: The stereochemistry and stability of transition states are heavily influenced by the ligand. For example, in asymmetric hydrogenation, the chiral environment created by a chiral diamine ligand dictates the facial selectivity of hydride attack on the substrate. While this compound is achiral, its conformation within the transition state of a metal complex is crucial for determining the reaction's energetic barriers.
Studies on Turnover Frequency, Catalyst Deactivation Pathways, and Regeneration
The practical viability of a catalyst is determined by its efficiency (turnover frequency), stability (deactivation pathways), and potential for reuse (regeneration). While specific data for this compound is scarce, general principles for aliphatic amine and diamine-based catalysts provide a strong framework for understanding its likely behavior.
Turnover Frequency (TOF) and Turnover Number (TON):
Turnover frequency (TOF) measures the number of substrate molecules converted per unit of catalyst per unit of time, indicating catalytic speed. The turnover number (TON) is the total number of molecules converted before the catalyst becomes inactive. These values are highly dependent on the specific reaction, catalyst structure, and conditions. For systems involving diamine ligands, TOF and TON can vary widely. For example, in reductive N-alkylation under continuous-flow conditions, a heterogeneous palladium catalyst demonstrated sustained activity with a turnover number exceeding 2400 over five days. bohrium.com In C-H bond oxidation reactions, manganese complexes with diamine-based ligands have shown high efficiency compared to their iron counterparts. mdpi.com
The table below presents representative turnover data for catalytic systems using aliphatic diamine ligands, which can serve as an estimate for the potential performance of systems involving this compound.
| Catalyst System | Reaction | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Polysilane-modified Heterogeneous Palladium | Reductive N-alkylation | Various amines and ketones | >2400 | Not Reported | bohrium.com |
| Iron(BMEP) Complex | Oxidation | Cyclohexane | Not Reported | Not Reported | mdpi.com |
| Ruthenium Porphyrin Complex | C-H Bond Oxidation | Benzylic substrates | 70 | Not Reported | mdpi.com |
| Manganese Porphyrin Complex | Oxidation | Cycloalkanes | 108,660 | Not Reported | mdpi.com |
Note: This table presents data for analogous systems containing aliphatic diamine ligands to provide context for the potential catalytic performance of this compound. BMEP = N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-ethane-1,2-diamine.
Catalyst Deactivation Pathways:
Catalyst deactivation is a critical issue, particularly when amines are involved. Several pathways can lead to a loss of catalytic activity.
Ligand Displacement/Inhibition: In transition-metal catalysis, primary aliphatic amines can sometimes bind too strongly to the metal center, leading to the formation of stable, inactive bis(amine) complexes. acs.org This effectively poisons the catalyst by blocking sites needed for the catalytic cycle.
Carbon Deposition (Coking): In heterogeneous catalysis at higher temperatures, organic molecules like diamines can decompose on the catalyst surface, leading to the formation of carbon deposits that block active sites. rsc.org
Structural Transformation: Solid catalysts can undergo phase or structural changes under reaction conditions, leading to a less active or inactive form. For instance, niobium oxide catalysts used in related industrial processes can deactivate through a transformation from Nb₂O₅ to Nb₁₂O₂₉. rsc.org
Side Reactions: In processes like polymerization or reductive amination, complex side reactions can consume the catalyst or generate byproducts that inhibit its function. digitellinc.commdpi.com
Catalyst Regeneration:
Methods for regenerating a deactivated catalyst depend on the deactivation mechanism.
For catalysts deactivated by coking, a common method is high-temperature calcination in the presence of air or oxygen to burn off the carbon deposits. rsc.org
If deactivation is due to the formation of a stable but reversible inhibitor complex, a change in reaction conditions (e.g., temperature, pressure, or removal of the inhibiting species) might restore activity.
For structural transformations, regeneration may involve chemical treatment or thermal processing to revert the catalyst to its active phase. rsc.org
Specific regeneration protocols for catalysts based on this compound would need to be developed based on empirical studies of its deactivation in a given chemical process.
Environmental Transformation Pathways of N Butylhexane 1,6 Diamine
Biodegradation Studies in Aquatic and Terrestrial Ecosystems
Biodegradation is anticipated to be a significant removal mechanism for N-Butylhexane-1,6-diamine in both aquatic and terrestrial environments. The presence of two amine groups and alkyl chains makes it a potential substrate for a variety of microorganisms.
The microbial degradation of aliphatic amines generally proceeds through several established pathways. For this compound, it is plausible that microorganisms will initially attack either the N-butyl group or the hexylenediamine backbone.
One probable mechanism is oxidative deamination , where an amine group is cleaved to form an aldehyde and ammonia (B1221849). This process has been observed for primary alkyl amines canada.ca. Subsequent oxidation of the aldehyde would yield a carboxylic acid, which can then enter central metabolic pathways, such as the beta-oxidation cycle for fatty acids ethz.ch. In the case of this compound, this could lead to the formation of various intermediates, including 6-(butylamino)hexanal and subsequently 6-(butylamino)hexanoic acid.
Another potential pathway is ω-oxidation , involving the oxidation of the terminal methyl group of the alkyl chain, followed by further oxidation to a carboxylic acid canada.ca. This would result in the formation of hydroxylated and carboxylated derivatives of this compound.
The cleavage of the C-N bond is a critical step in the degradation process. For instance, in the degradation of other long-chain alkylamines, cleavage is mediated by enzymes like alkylamine dehydrogenase, leading to the formation of the corresponding alkanal and ammonium (B1175870) ethz.ch.
Given the structure of this compound, a stepwise degradation is likely, potentially involving the initial removal of the N-butyl group. This would yield hexane-1,6-diamine, a compound for which some biodegradation data exists. Hexamethylenediamine (B150038) has been shown to be biodegradable in activated sludge systems science.gov. Studies on the biodegradation of hexamethylenediamine have reported degradation rates of 4% in river water and 10% in seawater over a three-day period service.gov.uk. The complete mineralization of long-chain alkylamines has been demonstrated, with the nitrogen being converted to biomass and ammonium ethz.ch.
Table 1: Potential Biotransformation Products of this compound based on Known Pathways for Aliphatic Amines
| Putative Biotransformation Product | Potential Formation Pathway | Reference |
| 6-(Butylamino)hexanal | Oxidative deamination of a primary amine group | canada.ca |
| 6-(Butylamino)hexanoic acid | Oxidation of 6-(Butylamino)hexanal | ethz.ch |
| Hexane-1,6-diamine | Cleavage of the N-butyl group | science.gov |
| Adipic acid | Further oxidation of hexane-1,6-diamine degradation products | oecd.org |
| Butylamine (B146782) | Cleavage of the N-hexylamine moiety | |
| Valeric acid | Degradation of the butyl group | |
| Ammonia | Deamination reactions | ethz.ch |
This table presents hypothetical biotransformation products as direct experimental data for this compound is not available.
Several classes of enzymes are known to be involved in the biodegradation of amines and could play a role in the transformation of this compound.
Diamine oxidases (DAOs) are copper-containing enzymes that catalyze the oxidative deamination of diamines to the corresponding aminoaldehydes, ammonia, and hydrogen peroxide acs.org. While DAO primarily acts on histamine, it can also oxidize other diamines like putrescine and cadaverine (B124047) acs.org. The activity of DAO is influenced by the length of the carbon chain between the amino groups acs.org. It is plausible that a DAO or a similar amine oxidase could initiate the degradation of the hexane-1,6-diamine portion of the molecule after the potential initial cleavage of the butyl group.
Monoamine oxidases (MAOs) are flavin-containing enzymes that catalyze the oxidative deamination of primary, secondary, and tertiary amines . MAO-A and MAO-B are the two main types, and they exhibit different substrate specificities. Studies on n-octylamine and n-decylamine have shown that these long-chain aliphatic amines are substrates for both MAO-A and MAO-B, with a general preference for MAO-B northeastern.edu. Given that this compound contains secondary amine functionalities, MAOs could be involved in its metabolism.
Cytochrome P450 monooxygenases are another important group of enzymes that can catalyze the N-dealkylation of N-substituted amines tandfonline.com. This process would involve the removal of the butyl group from this compound, leading to hexane-1,6-diamine.
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation processes, including photochemical degradation and hydrolysis, are generally considered to be less significant for long-chain aliphatic amines compared to biodegradation canada.ca.
Direct photolysis of long-chain aliphatic amines in water is not expected to be a major degradation pathway. This is because these compounds lack significant chromophores that can absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm) canada.ca. The absorption of light energy is a prerequisite for direct photochemical reactions.
However, indirect photochemical degradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) researchgate.net. In sunlit surface waters, these reactive oxygen species are formed from dissolved organic matter and other photosensitizers. Aliphatic amines have been shown to react with hydroxyl radicals, leading to their degradation researchgate.net. The reaction of aliphatic amines with ozone in the atmosphere can also lead to their degradation, forming products like nitrosamines, nitramines, and amides oecd.orgrsc.org.
Specific data on the quantum yields for the photodegradation of this compound are not available. For simple aliphatic amines like methylamine, photolysis has been observed at shorter wavelengths (123.6-184.9 nm), which are not environmentally relevant at the Earth's surface, with the main primary process being the formation of hydrogen atoms researchgate.net. The quantum yields for the photodeoxygenation of resazurin (B115843) in the presence of amines, which occurs from the triplet state, have been reported to be 0.08 for resazurin and 0.04 for resorufin (B1680543) northeastern.edubioone.orgresearchgate.net. However, this is a specific reaction and not directly transferable to the photodegradation of this compound itself.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5-9) because it lacks hydrolyzable functional groups such as esters, amides, or halogens canada.ca. The C-N bonds in aliphatic amines are generally stable to hydrolysis.
Studies on the hydrolysis of N-substituted amides have shown that the reaction is pH-dependent and sensitive to the size of the substituent on the carbonyl carbon researchgate.net. While this compound is not an amide, this highlights the importance of molecular structure in determining hydrolysis rates. The hydrolysis of some N-substituted polyaspartamides has been observed, with the cleavage rate constant being significantly affected by the alkyl spacer length in the side chains tandfonline.com. For N-methylacetamide, the hydrolysis reaction is first order in both water and the amide at both subcritical and supercritical conditions researchgate.net. However, these conditions are not representative of typical environmental settings.
Sorption and Transport Phenomena in Environmental Matrices
The transport and fate of this compound in the environment will be significantly influenced by its sorption to soil, sediment, and suspended particles. As an aliphatic amine, it is expected to be positively charged at environmentally relevant pH values, which will strongly influence its sorption behavior.
The sorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the matrix, and this relationship is described by the organic carbon-water (B12546825) partition coefficient (Koc) ecetoc.orgresearchgate.net. For nonpolar organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow). However, for ionizable compounds like amines, electrostatic interactions with charged mineral surfaces and organic matter become very important service.gov.uk.
Long-chain aliphatic amines, being cationic at typical environmental pH, will exhibit strong sorption to negatively charged surfaces such as clays (B1170129) and organic matter canada.ca. This sorption will reduce their mobility in soil and their bioavailability in the water column. The fate of long-chain aliphatic amines in sediments and soils is largely determined by these sorption characteristics canada.ca. Diamines, in general, are expected to have a slightly greater soil-water partition coefficient (Kd) than monoamines canada.ca.
Specific sorption coefficients (Koc or Kd) for this compound are not available in the literature. However, for hexamethylenediamine, a low Koc has been indicated, suggesting it would be highly mobile in soil science.gov. It is important to note that the N-butyl substitution in this compound will increase its hydrophobicity compared to hexamethylenediamine, which would likely lead to a higher Koc value and stronger sorption. The sorption of hydrophobic organic compounds is a function of both the sorbent properties (e.g., mineral content, organic carbon) and the physicochemical properties of the compound itself ucl.ac.uk.
The transport of contaminants in the subsurface is a complex process involving advection, dispersion, and various biotic and abiotic transformations epa.govebrary.net. Due to its expected sorption, the transport of this compound in groundwater is likely to be retarded compared to the bulk flow of water.
Investigation of Adsorption/Desorption Isotherms on Soil, Sediment, and Particulates
No specific studies detailing the adsorption and desorption behavior of this compound on soil, sediment, or other particulates were identified. The determination of adsorption/desorption isotherms is crucial for understanding a chemical's tendency to bind to environmental solids versus remaining in the aqueous phase. This information is a key parameter in predicting its mobility and bioavailability.
For the general class of long-chain aliphatic amines, it is suggested that they may either be transported in the water column or settle into bed sediment. gazette.gc.ca However, without experimental data for this compound, it is not possible to provide quantitative measures of its partitioning behavior, such as the soil organic carbon-water partitioning coefficient (Koc). One database noted the absence of information on the environmental kinetics for dibutylhexamethylenediamine. jodrugs.com
Future Research Directions and Unexplored Avenues for N Butylhexane 1,6 Diamine
Advanced Material Science Applications and Novel Architectures
The bifunctionality and tunable nature of N-Butylhexane-1,6-diamine make it a compelling candidate for the development of next-generation materials with tailored properties.
Future investigations could focus on incorporating this compound into advanced functional materials. In the realm of membrane science, its flexible and hydrophobic alkyl chains could be exploited to create novel gas separation membranes. The incorporation of such diamines can tune the free volume and chain packing of polymer membranes, potentially enhancing permeability and selectivity for specific gases like CO₂ and H₂. mdpi.comnih.govresearchgate.netwikipedia.orgscispace.com For instance, research on other N-alkylated amines suggests that the alkyl group size and conformation significantly influence surface properties and coating efficiency. acs.org
As a component in advanced coatings, this compound could impart desirable properties such as hydrophobicity, corrosion resistance, and altered surface energy. The long alkyl chains can create a nonpolar surface layer, enhancing water repellency. mdpi.com Furthermore, its diamine nature allows it to act as a curing agent or crosslinker in epoxy or polyurethane coating formulations, with the butyl groups potentially improving flexibility and impact resistance.
In the field of soft materials, this compound could serve as a versatile crosslinking agent in the formation of functional gels. The length of the alkyl chain in diamine crosslinkers is known to strongly affect the swelling behavior and mechanical properties of hydrogels and organogels. mdpi.com By varying the concentration of this compound, the crosslink density and, consequently, the gel's viscoelasticity and stimuli-responsiveness could be precisely controlled for applications in areas like drug delivery or soft robotics.
There is significant potential for this compound as a molecular linker in the synthesis of hybrid organic-inorganic materials. Its ability to coordinate with metal centers through its nitrogen atoms, combined with the organic nature of its backbone, allows for the creation of materials that synergistically combine the properties of both organic and inorganic components. nih.gov These hybrid materials could find applications in catalysis, sensing, and optics.
Furthermore, this compound could be used to functionalize the surface of nanoparticles, such as nanodiamonds or silica, to improve their dispersion in organic matrices and create novel nanocomposites with enhanced mechanical and thermal properties. The covalent attachment of long alkyl chains is a known strategy to deagglomerate and functionalize nanoparticles. researchgate.net The butyl groups would enhance compatibility with nonpolar polymers, while the diamine functionality provides sites for further chemical modification or interaction with the polymer matrix.
Emerging Synthetic Methodologies and Process Intensification
Advancements in synthetic organic chemistry offer greener and more efficient routes for the production of this compound, moving away from traditional multi-step methods.
Electro-organic synthesis presents a promising avenue for the selective and environmentally friendly synthesis of N-alkylated diamines. aip.org Anodic oxidation methods could be explored for the coupling of amines, offering a reagent-free approach to C-N bond formation. researchgate.net This technique allows for precise control over reaction conditions and can often be performed at room temperature, reducing energy consumption and waste generation.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. Current time information in Boston, MA, US. Future research could focus on developing photoredox-catalyzed methods for the direct N-alkylation of hexane-1,6-diamine with butyl precursors. This approach could offer high selectivity and functional group tolerance, avoiding the use of harsh alkylating agents. aip.orgorganic-chemistry.org
To meet potential industrial demand, the development of scalable and efficient synthetic processes is crucial. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. mdpi.com A continuous-flow process for the synthesis of a related compound, N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, has been shown to significantly improve reaction rates. nih.gov Similar strategies could be developed for this compound, potentially through the reductive amination of a suitable precursor in a micro-fixed-bed reactor. This would enable on-demand production and facilitate process optimization.
Expanding the Scope of this compound in Interdisciplinary Chemical Disciplines
The unique structural features of this compound open up possibilities for its application in various specialized areas of chemistry.
In supramolecular chemistry, the ability of N-alkyl diamines to self-assemble into ordered structures at interfaces is an area of active research. aip.orgaip.org The interplay of hydrogen bonding from the amine groups and hydrophobic interactions from the alkyl chains in this compound could be harnessed to create novel supramolecular architectures such as nanotubes or vesicles for applications in encapsulation and controlled release. nih.gov
In the field of medicinal chemistry, conformationally restricted diamines are attractive scaffolds for drug discovery. chemrxiv.org While this compound is flexible, its defined length and functional end groups could serve as a versatile building block for the synthesis of new bioactive molecules. N-alkylated polyamine analogues have been investigated for their antiproliferative effects in cancer cell lines, suggesting a potential, albeit unexplored, avenue for related structures. nih.gov
Furthermore, N-alkylated diamines can act as ligands for transition metal catalysts. organic-chemistry.org The coordination of this compound to metal centers could lead to the formation of novel catalysts with unique steric and electronic properties, potentially influencing the activity and selectivity of catalytic transformations in organic synthesis.
Investigation of Mechanochemistry and Solid-State Reactions for Diamine Transformations
The field of mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and often more efficient alternative to traditional solvent-based synthesis. rsc.org Future investigations into the mechanochemical transformations of this compound could unlock new reaction pathways and products. Solid-state reactions, conducted in the absence of a solvent, also represent a green chemistry approach that could be highly beneficial for the transformations of this diamine. scispace.com
Potential research in this area could focus on:
Solvent-Free Condensation Reactions: Exploring the use of ball milling to conduct condensation reactions between this compound and various aldehydes or ketones. rsc.org This could lead to the efficient, solvent-free synthesis of novel imines and Schiff bases.
Co-crystallization and Salt Formation: Investigating the formation of co-crystals and salts with other organic molecules in the solid state. These solid forms could exhibit unique physical properties, such as altered melting points, solubilities, and stabilities.
Polymerization Reactions: Mechanochemical polymerization of this compound with suitable monomers could provide a direct route to new polyamides or other polymers, potentially with distinct microstructures compared to those synthesized in solution.
These solvent-free methods could not only reduce the environmental impact of synthetic processes involving this diamine but also potentially lead to the discovery of novel solid-state structures and materials with unique properties.
Bio-inspired Chemical Transformations and Biomimetic Systems Utilizing Diamine Motifs
Nature often utilizes amine functionalities in complex biological structures and processes. youtube.comyoutube.com The structural motif of this compound, with its combination of a flexible alkyl chain and two distinct amine groups, makes it an interesting candidate for the development of bio-inspired and biomimetic systems.
Future research could explore:
Development of Catalytic Systems: Incorporating the this compound moiety into larger molecular frameworks to create catalysts that mimic enzyme active sites. The two amine groups could act in a cooperative manner to facilitate specific chemical transformations.
Self-Assembled Systems: Designing amphiphilic molecules containing the this compound headgroup to study their self-assembly into micelles, vesicles, or other nanostructures in aqueous environments. These assemblies could find applications in drug delivery or as nanoreactors. mdpi.com
Surface Modification of Biomaterials: Grafting this compound onto the surfaces of biomaterials to enhance their biocompatibility or to introduce specific functionalities, such as the ability to bind to biological molecules.
By drawing inspiration from biological systems, researchers can aim to develop new functional materials and systems based on the this compound scaffold with applications in catalysis, materials science, and biomedicine.
Theoretical Predictions for Novel Reactivities, Self-Assembly, and Advanced Material Design
Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. tdl.org Applying these methods to this compound can provide valuable insights into its potential reactivity, self-assembly behavior, and suitability for the design of advanced materials.
Future theoretical studies could focus on:
Reactivity Prediction: Employing Density Functional Theory (DFT) calculations to predict the reactivity of the two distinct amine groups in this compound. nih.gov This could help in designing selective chemical transformations. The pKa values of the primary and secondary amines can be calculated to understand their relative basicity and nucleophilicity.
Modeling Self-Assembly: Using molecular dynamics simulations to predict how molecules of this compound or its derivatives might self-assemble in different environments. This can guide the design of molecules for specific supramolecular structures.
Design of Advanced Materials: Theoretically screening the potential of this compound as a building block for advanced materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Computational models can predict the structures and properties of these hypothetical materials.
The following table illustrates the type of data that could be generated through theoretical predictions to guide experimental work.
| Computational Method | Predicted Property | Value | Significance for Future Research |
| DFT (B3LYP/6-31G) | pKa of primary amine | 10.8 | Guides the design of reactions targeting this specific amine group. |
| DFT (B3LYP/6-31G) | pKa of secondary amine | 11.2 | Indicates the relative reactivity compared to the primary amine. |
| Molecular Dynamics | Critical Micelle Concentration | 10-4 M | Provides a target for experimental verification of self-assembly. |
| DFT | Band Gap of a hypothetical MOF | 3.5 eV | Suggests potential applications in electronics or photocatalysis. |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that could be obtained from theoretical calculations.
By leveraging theoretical predictions, researchers can more efficiently explore the chemical space of this compound and identify the most promising avenues for the development of new reactions, materials, and applications.
Q & A
Basic: What are the established synthesis routes for N-butylhexane-1,6-diamine, and how is structural purity validated?
This compound (synonymous with hexane-1,6-diamine) is synthesized via nucleophilic reactions. A common method involves reacting maleic anhydride with hexane-1,6-diamine in diethyl ether at room temperature, forming an intermediate that cyclizes under heat (100°C) with sodium acetate in acetic anhydride to yield functionalized derivatives . For structural validation, 1H/13C NMR and mass spectrometry (MS) are critical. For example, in imidazoline derivatives, NMR distinguishes substituents on amine groups, while MS confirms molecular weight .
Basic: What key physicochemical properties are critical for handling hexane-1,6-diamine in experimental settings?
Key properties include:
- Molecular weight : 116.2 g/mol (unmodified hexane-1,6-diamine) .
- Thermal stability : Experimental heat capacity (C°) values under high pressure (280 bar) and temperatures up to 250°C are critical for reactions in extreme conditions .
- Reactivity : The bifunctional amine groups enable crosslinking (e.g., with adipic acid to form AH salt, a nylon precursor) .
Standardize storage at low temperatures (<4°C) to prevent polymerization and use inert atmospheres during reactions .
Advanced: How can stereochemical outcomes in this compound derivatives be analyzed when NMR data is inconclusive?
When synthesizing bis-imidazoline derivatives, diastereomers may form, but NMR may fail to distinguish them due to symmetry or overlapping signals . To resolve this:
X-ray crystallography : Provides definitive stereochemical assignments.
Chiral chromatography : Separates enantiomers using chiral stationary phases.
Computational modeling : Predicts energy-minimized conformations and compares experimental NMR shifts with simulated spectra .
Advanced: How should researchers address contradictions in thermodynamic data for hexane-1,6-diamine under non-ambient conditions?
Discrepancies in properties like heat capacity (C°) under high pressure/temperature can arise from experimental setup variations. Mitigation strategies include:
Group additivity calculations : Validate experimental data by comparing contributions from functional groups (e.g., [-CH2NH2]) to theoretical models .
Calorimetric validation : Use differential scanning calorimetry (DSC) to measure phase transitions and cross-reference with literature .
Collaborative replication : Compare results across independent labs using standardized protocols.
Advanced: What methodologies enable the use of hexane-1,6-diamine in macrocycle synthesis?
Hexane-1,6-diamine serves as a spacer in macrocycles via double Diels–Alder reactions. Key steps:
Dienophile preparation : React with maleic anhydride to form maleimide intermediates.
Cyclization : Heat with sodium acetate/acetic anhydride to induce ring closure.
Purification : Use size-exclusion chromatography (SEC) to isolate macrocycles from linear byproducts .
Optimize stoichiometry (1:1 diamine:anhydride) to minimize oligomerization.
Advanced: How are bis(hexane-1,6-diamine) derivatives optimized for selective receptor antagonism in pharmacology?
Derivatives like methoctramine and tripitramine are M2 muscarinic receptor antagonists. Design considerations:
Linker length : The hexane spacer balances flexibility and rigidity for receptor binding.
Substituent effects : Introduce methyl or piperidinyl groups to enhance selectivity (e.g., 2,2,6,6-tetramethylpiperidinyl groups reduce off-target interactions) .
In vitro assays : Use radioligand binding studies (e.g., with [3H]-N-methylscopolamine) to quantify affinity (Ki values) .
Advanced: What analytical challenges arise in quantifying trace impurities in hexane-1,6-diamine, and how are they resolved?
Impurities like unreacted monomers or oxidation byproducts (e.g., nitriles) can affect downstream applications. Solutions:
HPLC-MS : Pair reverse-phase chromatography with high-resolution MS to detect low-abundance species.
Derivatization : Use dansyl chloride or fluorescamine to enhance UV/fluorescence detection of amines .
Standardized protocols : Adopt EPA or ISO guidelines for reproducibility in pesticide residue analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
